molecular formula C10H12O2 B12729001 Pseudoisoeugenol CAS No. 98755-22-7

Pseudoisoeugenol

Cat. No.: B12729001
CAS No.: 98755-22-7
M. Wt: 164.20 g/mol
InChI Key: CNTCZYAGRDSWBW-ONEGZZNKSA-N
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Description

Pseudoisoeugenol is a naturally occurring phenylpropene and an isomer of eugenol, found in the essential oils of roots from plants within the genus Pimpinella , such as Pimpinella anisum (anise) . In research settings, it serves as a key compound for studying the biosynthesis of rare phenylpropanoids. Studies using tissue cultures of Pimpinella anisum have shown that its biosynthesis proceeds from L-phenylalanine via a pathway involving trans -cinnamic acid, p -coumaric acid, and trans -anethole, with a proposed NIH shift occurring during the conversion of trans -anethole to this compound . This compound often occurs in nature in the form of various esters, such as this compound 2-methylbutanoate, which can be hydrolyzed to form other compounds of interest . While the specific mechanism of action for this compound is not fully elucidated, research on its isomer, isoeugenol, suggests that such phenylpropenes can exhibit antimicrobial activity by interacting with and permeabilizing bacterial cell membranes in a non-disruptive, detergent-like manner . This makes this compound a compound of interest for investigating alternative antimicrobial agents and natural product biosynthesis. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98755-22-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-methoxy-2-[(E)-prop-1-enyl]phenol

InChI

InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3-7,11H,1-2H3/b4-3+

InChI Key

CNTCZYAGRDSWBW-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=C(C=CC(=C1)OC)O

Canonical SMILES

CC=CC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Ecological and Chemotaxonomic Context of Pseudoisoeugenol

Natural Occurrence within Plant Genera

Pseudoisoeugenol and its derivatives are characteristically found in plants belonging to the genus Pimpinella. wikipedia.org This association is a key feature of the genus's chemical profile.

Predominance in the Genus Pimpinella

The occurrence of this compound-type compounds is a hallmark of the Pimpinella genus. cabidigitallibrary.orgresearchgate.net Research has documented these compounds in various species, including the well-known Pimpinella anisum (anise), as well as P. peregrina, P. saxifraga, and P. kotschyana. bg.ac.rsresearchgate.netnih.govbrieflands.comthcdn.com

In Pimpinella anisum, derivatives such as epoxythis compound-2-methylbutyrate have been identified. sci-hub.se Studies on Pimpinella saxifraga have also revealed a significant presence of this compound derivatives, particularly in the roots. researchgate.netresearchgate.net For instance, epoxy-pseudoisoeugenyl-2-methylbutyrate was found to be a major component (46.24%) in the root oil of one P. saxifraga sample. researchgate.netsemanticscholar.org Similarly, the root oil of Pimpinella peregrina has been shown to contain epoxy-pseudoisoeugenyl-2-methylpropionate (11.84%). researchgate.net While direct analysis of this compound in P. kotschyana is noted, related phenylpropanoids are a significant part of its chemical makeup. Studies of P. kotschyana (syn. P. haussknechtii) fruit oil have identified a high percentage of phenylpropanoid derivatives (58.7%). brieflands.comnih.gov

Distribution in Plant Organs

The concentration and specific types of this compound derivatives can vary significantly between different organs of a single Pimpinella plant. These compounds are most frequently reported in the essential oils extracted from the roots. wikipedia.orgbg.ac.rs

In Pimpinella anisum, for example, epoxythis compound-(2-methylbutyrate) was the primary constituent of the root oil (64%), was present in the shoot oil (25%), and was found only in trace amounts in the fruit oil (0.5%). sci-hub.se This distribution pattern is also observed in Pimpinella saxifraga, where the roots are the primary site for the accumulation of these compounds. researchgate.netsci-hub.seresearchgate.net Research comparing different organs of P. saxifraga confirmed the presence of this compound-type phenylpropanoids in the essential oils of roots, aerial parts with inflorescences, and fruits. cabidigitallibrary.orgbg.ac.rs Similarly, this compound esters have been detected in the oils from the roots, fruits, and stems of Pimpinella cumbrae. researchgate.net This differential accumulation highlights the specialized metabolic functions of various plant tissues.

Chemotaxonomic Significance of this compound-Type Phenylpropanoids

The presence of this compound-type phenylpropanoids is of significant chemotaxonomic importance, serving as a distinct chemical marker for the Pimpinella genus. cabidigitallibrary.orgbg.ac.rsdntb.gov.uamdpi.com The unique 2-hydroxy-5-methoxy-1-(E)-propenylbenzene skeleton of this compound is considered exclusive to Pimpinella, distinguishing it from other genera within the Apiaceae family. researchgate.netnih.govdergipark.org.tr

The occurrence of these compounds, often alongside specific trinorsesquiterpenes like geijerene, helps to confirm the classification of species within the genus. cabidigitallibrary.orgresearchgate.netbg.ac.rsresearchgate.net The specific derivatives of this compound can also vary between species, providing further clues for taxonomic differentiation. For example, the root oil of Pimpinella major is characterized by high levels of epoxy-pseudoisoeugenyl tiglate, whereas P. saxifraga root oil is dominated by epoxy-pseudoisoeugenyl-2-methylbutyrate. researchgate.netsemanticscholar.org This variation in the esterifying acid attached to the this compound core suggests that while the fundamental biosynthetic pathway is common throughout the genus, the enzymatic machinery for acylation differs between species. researchgate.net This makes the analysis of this compound profiles a valuable tool for understanding phylogenetic relationships within Pimpinella. bg.ac.rsresearchgate.net

Table 1: Occurrence of Key this compound Derivatives in Pimpinella Species

Plant SpeciesPlant OrganKey this compound Derivatives Identified
Pimpinella anisumRootEpoxythis compound-(2-methylbutyrate) (64%) sci-hub.se
Pimpinella anisumShootEpoxythis compound-(2-methylbutyrate) (25%) sci-hub.se
Pimpinella anisumFruitEpoxythis compound-(2-methylbutyrate) (0.5%) sci-hub.se
Pimpinella saxifragaRootEpoxy-pseudoisoeugenyl-2-methylbutyrate (46.24%) researchgate.netsemanticscholar.org
Pimpinella peregrinaRootEpoxy-pseudoisoeugenyl-2-methylpropionate (11.84%) researchgate.net
Pimpinella majorRootEpoxy-pseudoisoeugenyl tiglate (56.53%) researchgate.netsemanticscholar.org
Pimpinella cumbraeRoot, Fruit, StemThis compound esters researchgate.net

Biosynthetic Pathways and Enzymology of Pseudoisoeugenol

Proposed Biosynthetic Route through NIH Shift Mechanism

The formation of pseudoisoeugenol is hypothesized to occur via a notable chemical rearrangement known as the NIH shift. wikipedia.org The NIH shift, named after the U.S. National Institutes of Health where it was first discovered, is an intramolecular migration of a hydrogen atom that can occur during the hydroxylation of an aromatic ring. iupac.orgwikipedia.org In the case of this compound biosynthesis, the proposed mechanism is particularly rare as it involves the migration of an entire alkyl group rather than a single hydrogen atom. nih.govresearchgate.net

The proposed biosynthetic sequence begins with L-phenylalanine and proceeds through several intermediates: trans-cinnamic acid, p-coumaric acid, p-coumaric aldehyde, p-coumaric alcohol, and anol, before reaching the key intermediate, trans-anethole. researchgate.net The critical step is the subsequent hydroxylation of trans-anethole. During the introduction of a second hydroxyl group onto the aromatic ring, the propenyl side chain shifts to an adjacent position on the ring, yielding the 2,5-dioxy substitution pattern characteristic of this compound. researchgate.netiseoils.comresearchgate.net This proposed pathway explains the concurrent presence of both anethole (B165797) and this compound in the essential oil of Pimpinella anisum (anise). researchgate.net

Research has identified (E)-anethole (also known as trans-anethole) as an essential intermediate in the biosynthesis of this compound and its derivatives. cambridge.orgresearchgate.net Studies using tissue cultures of Pimpinella anisum and labeled precursors have corroborated the biosynthetic progression from earlier phenylpropanoid pathway compounds to trans-anethole. researchgate.net The conversion of anol to trans-anethole through methylation is a key transformation leading up to the final rearrangement. researchgate.netiseoils.com The general biosynthetic pathway leading to anethole appears to be common within the Pimpinella genus, with species-specific differences arising in subsequent metabolic steps. researchgate.net The direct conversion of trans-anethole to this compound represents the pivotal NIH-shift event. researchgate.net

Table 1: Proposed Biosynthetic Precursors of this compound
Precursor CompoundPosition in PathwaySupporting Evidence Source
L-PhenylalanineStarting Amino Acid researchgate.netnih.gov
trans-Cinnamic AcidProduct of PAL activity researchgate.netnih.gov
p-Coumaric AcidProduct of C4H activity researchgate.netnih.gov
p-Coumaric AldehydeIntermediate researchgate.net
p-Coumaric AlcoholIntermediate researchgate.net
AnolIntermediate before methylation researchgate.net
trans-AnetholeKey intermediate before NIH Shift researchgate.netresearchgate.netcambridge.org

The migration of an alkyl substituent during an NIH shift is an uncommon event in biosynthetic pathways. researchgate.net The transformation of anethole to this compound is one of the few known examples of such a reaction in plant biochemistry. nih.govresearchgate.net The mechanism involves an electrophilic attack on the aromatic ring, typically via hydroxylation, which induces a 1,2-migration of the substituent. govst.edu In this specific case, the propenyl group of anethole migrates to the adjacent carbon on the aromatic ring as a hydroxyl group is added. iseoils.comresearchgate.net While the phenomenon has been clearly demonstrated through labeling experiments, the specific enzyme that catalyzes this alkyl group migration in anise plants remains to be identified. nih.govresearchgate.net This stands in contrast to other NIH shifts where the migrating group is a hydrogen or halogen atom. govst.edu

Enzymatic Steps and Characterization

The initial steps leading to the formation of this compound precursors are part of the well-established general phenylpropanoid pathway. biorxiv.orgbiorxiv.org Key enzymes in this sequence have been identified and characterized in cell-free homogenates from Pimpinella anisum tissue cultures. researchgate.netnih.gov

Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the first committed step in the phenylpropanoid pathway. wikipedia.orgtaylorandfrancis.com This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.org In studies investigating this compound biosynthesis, experiments with cell-free extracts of P. anisum have unequivocally demonstrated the activity of PAL in converting L-phenylalanine to (E)-cinnamic acid. researchgate.netnih.gov The essential role of this enzyme was further confirmed through inhibition experiments. L-2-aminooxy-3-phenylpropionic acid, a known PAL inhibitor and analogue of phenylalanine, was shown to inhibit the incorporation of labeled L-phenylalanine into downstream products like epoxy-pseudoisoeugenol-(2-methylbutyrate). researchgate.netnih.gov

Following the formation of cinnamic acid, the next step is its hydroxylation, catalyzed by Cinnamic Acid 4-Hydroxylase (C4H). biorxiv.orgbiorxiv.org C4H is a cytochrome P450 monooxygenase that hydroxylates the aromatic ring of trans-cinnamic acid at the para- (fourth) position to yield p-coumaric acid. researchgate.netbiorxiv.org The activity of C4H has been confirmed in cell-free homogenates from P. anisum cultures, where the conversion of (E)-cinnamic acid to p-coumaric acid was clearly observed. researchgate.netnih.gov This enzymatic step is crucial for establishing the oxygenation pattern necessary for the subsequent reactions in the pathway. biorxiv.org

The conversion of the intermediate anol to trans-anethole requires a methylation step. researchgate.netiseoils.com This reaction is catalyzed by an O-methyltransferase, which transfers a methyl group to the hydroxyl group of anol. The universal methyl group donor for such reactions in biological systems is S-Adenosyl-L-methionine (SAMe). caldic.com Therefore, the enzyme responsible is an S-Adenosyl-L-methionine:anol-O-methyltransferase. This enzyme utilizes anol as a substrate and SAMe as a cofactor to produce trans-anethole, the direct precursor for the NIH shift leading to this compound. researchgate.netiseoils.complos.org

Table 2: Characterized Enzymes in the this compound Biosynthetic Pathway
EnzymeEC NumberReaction CatalyzedSubstrate(s)Product(s)Source
Phenylalanine Ammonia Lyase (PAL)4.3.1.24Non-oxidative deaminationL-Phenylalaninetrans-Cinnamic acid, Ammonia researchgate.netnih.govwikipedia.org
Cinnamic Acid 4-Hydroxylase (C4H)1.14.14.91Aromatic hydroxylationtrans-Cinnamic acid, NADPH, O₂p-Coumaric acid, NADP⁺, H₂O researchgate.netnih.govbiorxiv.org
S-Adenosyl-L-methionine: Anol-O-methyltransferaseNot specifiedO-MethylationAnol, S-Adenosyl-L-methioninetrans-Anethole, S-Adenosyl-L-homocysteine researchgate.netiseoils.comcaldic.com

Compound Names

Compound Name
(E)-anethole
Anol
Cinnamic acid
Epoxy-pseudoisoeugenol-(2-methylbutyrate)
L-2-aminooxy-3-phenylpropionic acid
L-phenylalanine
p-Coumaric acid
p-Coumaric aldehyde
p-Coumaric alcohol
This compound
S-Adenosyl-L-homocysteine
S-Adenosyl-L-methionine
trans-Anethole
trans-Cinnamic acid

Identification of Obligatory Intermediates (e.g., Anol vs. p-Methoxycinnamyl Alcohol)

Research into the biosynthetic pathway of this compound derivatives in Pimpinella anisum has identified a specific sequence of intermediates. researchgate.net Labeling experiments have proposed a general biosynthetic pathway that begins with L-phenylalanine and proceeds through trans-cinnamic acid, p-coumaric acid, p-coumaric aldehyde, and p-coumaric alcohol. researchgate.net

The critical branch point leading to the phenylpropene structure involves the formation of anol . researchgate.net This is in contrast to pathways for other phenylpropanoids that might involve intermediates like p-methoxycinnamyl alcohol. researchgate.netebi.ac.uk The biosynthetic route established in P. anisum cultures indicates that p-coumaryl alcohol is converted to anol, which is subsequently methylated to form trans-anethole. researchgate.net The final step leading to the this compound skeleton is hypothesized to involve a migration of the side chain, known as an NIH shift, during the introduction of a second hydroxyl group onto the trans-anethole molecule. researchgate.netwikipedia.orgnih.gov

In Vitro Biosynthetic Studies in Plant Tissue Cultures

In vitro systems, particularly from Pimpinella anisum, have proven invaluable for studying the biosynthesis of pseudoisoeugenols. sci-hub.se These cultures can be manipulated and provide a consistent source of metabolites, making them ideal for detailed biosynthetic investigations. sci-hub.semdpi.com

To investigate the formation of pseudoisoeugenols, researchers established various tissue cultures of Pimpinella anisum, including leaf-differentiating callus cultures and root organ cultures. nih.govresearchgate.net It was observed that leaf-differentiating callus cultures were particularly effective, producing substantial amounts of this compound derivatives, primarily epoxy-pseudoisoeugenol-(2-methylbutyrate). nih.govgrafiati.com In contrast, unorganized callus cultures were unable to accumulate any phenylpropanoids, highlighting the importance of cellular differentiation for the activation of this specific secondary metabolic pathway. researchgate.netsciencegate.app Root organ cultures were also found to accumulate this compound derivatives but often lacked other related compounds like anethole. prota4u.org

To trace the origin of the this compound skeleton, feeding experiments using isotopically labeled precursors were conducted on the leaf-differentiating tissue cultures. researchgate.netgrafiati.com These studies employed compounds labeled with either ¹⁴C or ¹³C, with the subsequent incorporation of the label tracked by liquid scintillation and ¹³C-NMR spectroscopy, respectively. researchgate.net The experiments confirmed that L-phenylalanine, trans-cinnamic acid, and p-coumaric acid are definitive precursors in the biosynthetic pathway. researchgate.netgrafiati.com The administration of L-[3'-¹³C]phenylalanine to the cultures resulted in its incorporation into the final product, epoxy-pseudoisoeugenol-(2-methylbutyrate). nih.govresearchgate.net

Table 1: Summary of Labeled Precursor Feeding Experiments in P. anisum Cultures

Labeled Precursor Administered Analytical Method Finding Reference
¹⁴C and ¹³C labeled compounds Liquid Scintillation, ¹³C-NMR Confirmed L-phenylalanine, trans-cinnamic acid, and p-coumaric acid as precursors. researchgate.net, researchgate.net, grafiati.com
L-[3'-¹³C]phenylalanine Not Specified Incorporation into epoxy-pseudoisoeugenol-(2-methylbutyrate). nih.gov

To corroborate the pathway proposed from precursor feeding studies, key enzymatic steps were investigated using cell-free homogenates prepared from P. anisum tissue cultures. nih.govresearchgate.net These in vitro assays allow for the study of specific enzyme activities outside the complex environment of a living cell. nih.govosti.gov Experiments with these homogenates clearly demonstrated the conversion of L-phenylalanine into (E)-cinnamic acid, a reaction catalyzed by the enzyme L-phenylalanine ammonia-lyase (PAL). nih.govresearchgate.net Furthermore, the cell-free systems confirmed the subsequent conversion of (E)-cinnamic acid to p-coumaric acid by the enzyme cinnamic acid 4-hydroxylase. nih.govresearchgate.net

Enzyme inhibitors were used to further verify specific steps in the biosynthetic pathway. nih.gov L-2-aminooxy-3-phenylpropionic acid (L-AOPP), a potent and specific competitive inhibitor of L-phenylalanine ammonia-lyase (PAL), was administered to the P. anisum cultures. nih.govmedchemexpress.comnih.gov The application of L-AOPP, an analogue of L-phenylalanine, resulted in the inhibition of the incorporation of L-[3'-¹³C]phenylalanine into the final product, epoxy-pseudoisoeugenol-(2-methylbutyrate). nih.govresearchgate.net This finding provides strong evidence for the essential role of PAL as the entry-point enzyme for the this compound biosynthetic pathway. nih.gov

Structural Diversity and Derivatives of Pseudoisoeugenol

Naturally Occurring Pseudoisoeugenol Derivatives

In nature, this compound is found in the essential oils of the roots of plants belonging to the genus Pimpinella. wikipedia.org Beyond its basic structure, it exists as several derivatives, primarily characterized by modifications to its side chain and aromatic ring. wikipedia.org

One of the common structural modifications observed in naturally occurring this compound derivatives is the presence of an epoxide functional group on the side chain. wikipedia.org This epoxidation transforms the propene side chain into a more reactive oxirane ring. The formation of such epoxides is a known biosynthetic pathway for many natural products and can significantly alter the molecule's chemical and biological properties. nih.govwalshmedicalmedia.commit.edu

Another prevalent group of natural this compound derivatives involves esterification of the phenolic hydroxyl group on the aromatic ring. wikipedia.org Common esters found in nature include those formed with angelic acid, 2-methylbutanoic acid, tiglic acid, and 2-methylpropionic acid. wikipedia.orgwikipedia.orgchemeo.comnih.govnist.gov These esterifications increase the lipophilicity of the parent compound and can influence its absorption and metabolism. Angelic acid and tiglic acid are cis-trans isomers of 2-methyl-2-butenoic acid, both of which are found in various plants. wikipedia.orgacs.orgdrugfuture.com

Table 1: Common Esterifying Acids of this compound

Acid NameChemical FormulaDescription
Angelic AcidC₅H₈O₂A monocarboxylic unsaturated organic acid, it is the cis isomer of 2-methyl-2-butenoic acid. wikipedia.org
2-Methylbutanoic AcidC₅H₁₀O₂A branched-chain carboxylic acid. nih.gov
Tiglic AcidC₅H₈O₂The trans isomer of 2-methyl-2-butenoic acid, it is more thermodynamically stable than angelic acid. acs.org
2-Methylpropionic AcidC₄H₈O₂Also known as isobutyric acid, it is a short-chain fatty acid.

Among the specific naturally occurring derivatives, Epoxy-Pseudoisoeugenol-(2-Methylbutyrate) (EPB) and this compound 2-Methylbutanoate are notable examples. EPB combines both the epoxide modification on the side chain and an esterification of the phenolic group with 2-methylbutanoic acid. researchgate.netnih.gov This compound has been isolated from Pimpinella corymbosa. researchgate.net

This compound 2-methylbutanoate is another derivative where the phenolic hydroxyl is esterified with 2-methylbutanoic acid. uni.luchemspider.com This compound belongs to the class of organic compounds known as phenol (B47542) esters. It has been detected in foods such as anises (Pimpinella anisum).

Table 2: Featured this compound Derivatives

Derivative NameMolecular FormulaKey Structural Features
Epoxy-Pseudoisoeugenol-(2-Methylbutyrate) (EPB)C₁₄H₁₈O₄Epoxide on the side chain; 2-methylbutanoate ester on the aromatic ring. nih.gov
This compound 2-MethylbutanoateC₁₅H₂₀O₃2-methylbutanoate ester on the aromatic ring. uni.lu

The hydrolysis of this compound esters, either through enzymatic action in vivo or by treatment with strong acids, can lead to the formation of other compounds. wikipedia.org A notable hydrolysis product is 2-methyl-5-methoxybenzofuran. wikipedia.org This transformation involves an intramolecular cyclization reaction following the cleavage of the ester bond.

Chemical Synthesis and Design of this compound Analogs

The structural framework of this compound and its natural derivatives serves as an inspiration for the chemical synthesis and design of new analogs. These synthetic efforts aim to explore novel chemical spaces and potentially discover compounds with unique biological activities.

The design of this compound analogs can be viewed through the lens of the pseudo-natural products (PNPs) concept. rsc.orgnih.govmpg.de This approach involves combining fragments from different natural products in ways not observed in nature to create novel molecular scaffolds. rsc.orgresearchgate.net By deconstructing natural products like this compound into their constituent fragments and reassembling them in new combinations, chemists can generate compound libraries with enhanced structural diversity. researchgate.net This strategy leverages the biological relevance of natural product fragments while exploring uncharted areas of chemical space. nih.govmpg.de The synthesis of analogs of this compound and its isomer eugenol (B1671780) has been explored to create compounds with potential new applications. nih.govmdpi.com

Fragment-Based Design and Chemical Evolution of Related Structures

Fragment-Based Drug Discovery (FBDD) and the chemical evolution of natural product structures represent advanced strategies for generating novel molecules with potentially enhanced properties. These approaches leverage the structural motifs of compounds like this compound to explore new chemical space and develop derivatives with tailored functions.

Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design strategy that begins by screening low-molecular-weight fragments against a biological target. nih.govresearchoutreach.org Once a fragment that binds weakly is identified, it is progressively optimized and elaborated into a more potent lead compound. nih.gov This process, often guided by high-resolution structural information like X-ray crystallography, involves three primary strategies: growing, linking, and merging. nih.gov

The core structure of this compound can be conceptually deconstructed into key fragments, such as the methoxyphenol ring and the propenyl side chain. These fragments can serve as starting points for FBDD campaigns. The process involves identifying "growth vectors," which are specific, synthetically accessible points on the fragment core where new functional groups can be added to achieve additional interactions with a target protein. nih.govnih.gov

While specific FBDD campaigns targeting this compound are not extensively documented, the principles can be illustrated by examining the synthesis of derivatives of its isomer, eugenol. d-nb.infonih.gov Modifications are typically made at the hydroxyl group or the side chain, demonstrating how the core scaffold can be elaborated.

Table 1: FBDD Strategies Applied to a this compound Scaffold This table is illustrative and based on general FBDD principles.

Strategy Description Hypothetical Application to this compound
Fragment Growing A single fragment is elaborated by adding chemical substituents to improve its binding affinity. nih.gov The phenolic hydroxyl group of this compound could be extended with various linkers and functional groups to probe deeper into a target's binding pocket.
Fragment Linking Two or more fragments that bind to adjacent sites on a target are connected with a chemical linker to create a single, high-affinity molecule. nih.gov A this compound fragment binding in one sub-pocket could be linked to another distinct fragment identified in a neighboring sub-pocket.
Fragment Merging Two or more fragments that have overlapping binding modes are combined into a single, novel scaffold that incorporates the key features of both. researchoutreach.orgnih.gov A this compound fragment could be merged with another fragment that shares interactions, creating a more complex and optimized core structure.

Chemical Evolution and Pseudo-Natural Products

The concept of chemical evolution in this context refers to a human-driven process of creating novel molecular scaffolds by combining fragments from existing natural products in arrangements not found in nature. nih.govresearchgate.net This strategy leads to the creation of "pseudo-natural products" (PNPs), which are non-biogenic fusions of natural product-derived fragments. nih.govnih.gov PNPs inherit key characteristics of their parent natural products but represent new chemotypes with the potential for unprecedented biological activities. nih.govresearchgate.net

The design of PNPs involves the de novo combination of fragments from different biosynthetic classes. nih.gov The this compound structure, as a phenylpropene-derived fragment, could theoretically be combined with fragments from other classes, such as alkaloids or terpenoids, using various connectivity patterns (e.g., edge-fusion, spiro-fusion). researchgate.netdtu.dk This approach aims to generate molecules that retain the biological relevance of natural products while efficiently exploring novel areas of chemical space. nih.gov The iterative process of designing, synthesizing, and evaluating these PNPs can be viewed as a form of human-guided chemical evolution of natural product structures. nih.gov

Table 2: Illustrative Design of Pseudo-Natural Products (PNPs) from a this compound Fragment This table presents a conceptual framework for the chemical evolution of related structures.

Parent Fragment 1 (Class) Parent Fragment 2 (Class) Resulting PNP Scaffold Concept Potential Novelty
This compound (Phenylpropene) Pyrrolidine (Alkaloid) Phenylpropene-alkaloid hybrid Combines aromatic and heterocyclic motifs in a non-natural arrangement. nih.gov
This compound (Phenylpropene) Sesquiterpenoid Lactone (Terpenoid) Phenylpropene-terpenoid conjugate Merges a simple aromatic structure with a complex, stereochemically rich terpenoid core. nih.gov
This compound (Phenylpropene) Indole (Alkaloid) Indole-fused phenylpropene Creates novel polycyclic systems by fusing fragments with distinct electronic and structural properties. dtu.dk

By applying these advanced design principles, the fundamental structure of this compound serves as a valuable building block for the systematic development of diverse and complex derivatives.

Molecular Mechanisms of Pseudoisoeugenol Bioactivity

Antioxidant Action Mechanisms

The antioxidant activity of phenolic compounds like pseudoisoeugenol is largely attributed to their ability to scavenge free radicals. This process can occur through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.comnih.gov The efficiency of these mechanisms is influenced by the molecular structure and the surrounding environment. mdpi.com

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical in a single, concerted step. mdpi.comnih.gov This action neutralizes the radical and forms a more stable phenoxyl radical from the antioxidant molecule. mdpi.com The favorability of the HAT mechanism is predominantly in the gas and non-polar (benzene) phases. nih.gov The primary determinant of a compound's efficacy in the HAT pathway is its Bond Dissociation Enthalpy (BDE). mdpi.com A lower BDE signifies a weaker O-H bond, making the hydrogen atom easier to abstract by a radical and thus indicating a higher antioxidant potential. mdpi.comnih.gov

Single Electron Transfer Followed by Proton Transfer (SET-PT) Mechanisms

In contrast to the direct nature of HAT, the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism involves two distinct steps. scielo.org.mxmdpi.com First, the antioxidant molecule donates a single electron to the free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the radical. mdpi.comfrontiersin.org In the subsequent step, the radical cation transfers a proton to the radical anion, ultimately neutralizing the free radical. scielo.org.mx The feasibility of the SET-PT mechanism is governed by the Ionization Potential (IP) of the antioxidant. mdpi.com A lower IP facilitates the initial electron transfer, suggesting a greater antioxidant capacity through this pathway. mdpi.commdpi.com This mechanism is generally less favored thermodynamically compared to HAT and SPLET (Sequential Proton Loss Electron Transfer) in many environments. nih.govmdpi.com The polarity of the solvent can significantly impact the energetics of the SET-PT mechanism, as charged intermediates are particularly sensitive to their surroundings. mdpi.com

Influence on Bond Dissociation Enthalpy, Ionization Potential, and Proton Affinity

The antioxidant activity of a phenolic compound is quantitatively described by several thermochemical parameters, primarily Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA).

Bond Dissociation Enthalpy (BDE): This is the key parameter for the HAT mechanism. mdpi.com It represents the enthalpy change required to break the O-H bond homolytically. A lower BDE value indicates that the hydrogen atom can be donated more easily, signifying a more potent antioxidant activity via the HAT pathway. mdpi.comscielo.org.mx

Ionization Potential (IP): This parameter is crucial for the first step of the SET-PT mechanism. mdpi.com It is the energy required to remove an electron from the antioxidant molecule. A lower IP value suggests that the molecule can more readily donate an electron to a free radical, thus favoring the SET-PT pathway. mdpi.commdpi.com

Proton Affinity (PA): This value is associated with the SPLET (Sequential Proton Loss Electron Transfer) mechanism, another two-step process. frontiersin.org It describes the enthalpy change upon deprotonation of the phenolic hydroxyl group. A lower PA value indicates that the molecule can lose a proton more easily, which is the first step in the SPLET mechanism, suggesting higher antioxidant potential in polar solvents where this mechanism is favored. nih.govmdpi.com

The interplay of these parameters, influenced by the molecular structure and solvent, determines the dominant antioxidant mechanism. mdpi.com

Table 1: Key Thermochemical Parameters in Antioxidant Mechanisms

ParameterAssociated MechanismDescriptionImplication for Antioxidant Activity
Bond Dissociation Enthalpy (BDE) Hydrogen Atom Transfer (HAT)Energy required to break the O-H bond homolytically. ucsb.eduustc.edu.cnul.ptLower BDE indicates higher activity. mdpi.com
Ionization Potential (IP) Single Electron Transfer-Proton Transfer (SET-PT)Energy required to remove an electron from the molecule. mdpi.commdpi.comLower IP indicates higher activity. mdpi.com
Proton Affinity (PA) Sequential Proton Loss Electron Transfer (SPLET)Enthalpy change upon deprotonation of the hydroxyl group. mdpi.comfrontiersin.orgLower PA indicates higher activity. frontiersin.org

Role of Substituent Effects on Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com These substituents can alter the electronic properties of the molecule, thereby affecting the BDE, IP, and PA values. scielo.org.mx

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or carboxyl groups, have the opposite effect. nih.gov They pull electron density away from the phenyl ring, which generally increases the BDE and IP, thereby reducing the antioxidant activity via HAT and SET-PT pathways. scielo.org.mxmdpi.com However, in polar, aqueous environments, EWGs can lower the PA, potentially enhancing antioxidant activity through the SPLET mechanism. mdpi.com

The position of the substituent also plays a critical role. For instance, an ortho-substituent can form an intramolecular hydrogen bond, which can affect the antioxidant capacity. researchgate.net Generally, substitution on the benzene (B151609) ring of a core structure like coumarin (B35378) has a more pronounced effect on antioxidant activity compared to substitution on other parts of the molecule. walisongo.ac.id

Table 2: Influence of Substituent Groups on Antioxidant Activity

Substituent TypeEffect on Electron DensityImpact on BDE & IPTypical Effect on Antioxidant Activity (HAT/SET-PT)
Electron-Donating (e.g., -OCH3, -CH3) IncreasesDecreases nih.govnih.govEnhances nih.govwalisongo.ac.id
Electron-Withdrawing (e.g., -NO2, -COOH) DecreasesIncreases scielo.org.mxmdpi.comReduces nih.govwalisongo.ac.id

Linkage of Antioxidant Protection to Phenolic Compounds and Other Metabolites

The antioxidant activity of plant extracts is frequently higher than that of their individual purified phenolic components, suggesting a synergistic effect among the constituents. researchgate.net For example, the presence of other hydroxycinnamic derivatives alongside a primary antioxidant can lead to enhanced radical scavenging activity. researchgate.net This synergy can arise from the regeneration of the primary antioxidant by a co-antioxidant or by targeting different types of free radicals.

Phenolic compounds contribute to the antioxidant network by donating electrons or hydrogen atoms, and their effectiveness is linked to their chemical structure and redox properties. semanticscholar.orgnih.gov The interplay between exogenous phenolics and the endogenous antioxidant system, including enzymes and metabolites, is crucial for maintaining cellular redox homeostasis and protecting against oxidative damage. mdpi.commdpi.com

Other Investigated Bioactivities at the Mechanistic Level

Beyond its well-documented antioxidant properties, this compound and related phenylpropanoids found in genera such as Pimpinella are being investigated for other biological activities. nih.gov While research into the specific molecular mechanisms of this compound itself is still developing, studies on similar compounds and plant extracts containing them provide insights into potential pathways.

Phenylpropanoids, the class to which this compound belongs, have been reported to possess antimicrobial and anti-inflammatory activities. nih.govresearchgate.net The antimicrobial effects may be linked to the ability of these compounds to interact with microbial proteins, potentially through their nucleophilic groups, thereby disrupting essential biological functions in microorganisms. researchgate.net

Compounds structurally related to this compound, such as eugenol (B1671780), have demonstrated anti-inflammatory action by inhibiting enzymes like cyclooxygenase-II (COX-2). researchgate.net Furthermore, some polyphenols can modulate complex cellular signaling pathways. For instance, epigallocatechin gallate (EGCG), a well-studied polyphenol, is known to interact with plasma membrane proteins, activate second messengers, and influence transcription factors, independent of its antioxidant function. nih.gov These actions highlight that the bioactivity of phenolic compounds is not limited to direct radical scavenging but extends to the modulation of key cellular processes involved in inflammation, microbial defense, and cell signaling. nih.govhealthist.net

Antigermination Effects

The antigermination properties of this compound and related phenylpropanoids have been noted in studies on the Pimpinella genus. researchgate.netthieme-connect.com While the precise molecular mechanisms are not fully detailed in the provided information, the activity is attributed to the phenylpropanoid structures. thieme-connect.com The study of complex mixtures of compounds, such as those found in plant extracts containing this compound derivatives, sometimes reveals synergistic effects where the combined activity is greater than the sum of the individual components. nih.gov This suggests that the antigermination effects may not be due to a single mode of action but rather a combination of interactions with various cellular targets involved in seed germination.

Insecticidal and Acaricidal Mechanisms

The insecticidal and acaricidal activities of this compound are attributed to its phenylpropanoid structure. researchgate.netthieme-connect.com Essential oils containing these compounds can penetrate the waxy cuticle of insects due to their lipophilic nature. researchgate.netsci-hub.se Once inside, they are thought to disrupt or block crucial physiological processes. researchgate.net

Potential mechanisms of action for essential oil components, which would include this compound, involve the disruption of neurotransmitters, such as GABA-gated chloride channels, and interference with growth hormones and digestive enzymes. researchgate.net Furthermore, there is evidence to suggest that these compounds can alter RNA and DNA through the deregulation of ion exchange within the mitochondrial region, ultimately leading to cell death. researchgate.net Some essential oils also act as insect growth regulators by inhibiting biosynthetic processes at various developmental stages. researchgate.net

The following table summarizes the observed effects and potential mechanisms:

ActivityTarget OrganismProposed Molecular Mechanism
Insecticidal Turnip aphids (Lipaphis pseudobrassicae)Penetration of the waxy cuticle, disruption of neurotransmitters (e.g., GABA-gated channels), interference with growth hormones and digestive enzymes, alteration of RNA/DNA via mitochondrial ion exchange deregulation. researchgate.netsci-hub.se
Acaricidal House dust mites (Dermatophagoides farinae, Dermatophagoides pteronyssinus)The acaricidal component of Pimpinella anisum seed oil has been identified, suggesting a targeted mechanism of action. thegoodscentscompany.com

Antitumor Activity Research (Mechanistic aspects only)

Research has indicated that this compound and its derivatives possess weak antitumor activity. researchgate.netthieme-connect.com Studies on related compounds and extracts from the Pimpinella genus provide some insight into potential mechanisms. For instance, in the presence of aniseed extract, which contains phenylpropanoids, apoptosis (programmed cell death) can be induced in human breast cancer cells. researchgate.net

While direct studies on the molecular mechanism of this compound's antitumor activity are limited in the provided search results, research on other natural compounds offers parallels. For example, a polysaccharide from Ganoderma atrum was found to induce apoptosis in tumor cells and enhance the antitumor immune response. acs.org This involved increasing intracellular cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, while decreasing cyclic GMP and protein kinase C (PKC) activity. acs.org The cytotoxic activity of some natural products has been linked to morphological changes in the cell nucleus and a decrease in the mitochondrial membrane potential. tandfonline.com These represent potential, though unconfirmed, avenues for this compound's antitumor action.

Estrogenic Activity (Mechanistic aspects only)

This compound and other phenylpropanoids from Pimpinella species have demonstrated estrogenic activity. researchgate.netresearchgate.net This activity is believed to occur through molecular mechanisms involved in classical estrogen action. researchgate.net Phytoestrogens can interact with estrogen receptors (ERs), specifically ERα and ERβ. mdpi.com

The binding of these compounds to estrogen receptors can trigger a cascade of cellular events. For example, the interaction of phytoestrogens with ERα in the hypothalamus and pituitary can lead to a reduction in luteinizing hormone (LH) production. mdpi.com Furthermore, the selective action on ERβ has been linked to an increase in ovulatory cycles. mdpi.com The estrogenic effects of compounds like anethole (B165797), which is structurally related to this compound, are thought to be responsible for effects such as increased uterine weight in animal models. wikipedia.org This estrogenic signaling is complex and can involve various receptors, signaling pathways, and network crosstalk. nih.gov

The table below outlines the key aspects of the estrogenic mechanism:

ActivityKey Molecular TargetPotential Downstream Effect
Estrogenic Estrogen Receptors (ERα and ERβ)Reduction of LH production, increase in ovulatory cycles. mdpi.com

Advanced Analytical and Research Methodologies

Chromatographic and Spectroscopic Techniques for Characterization

The precise characterization of Pseudoisoeugenol relies heavily on a combination of separation science and spectroscopy. These techniques provide definitive evidence of the compound's identity, purity, and detailed molecular structure, distinguishing it from its isomers and other related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound [3, 4]. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

Research findings indicate that this compound can be effectively separated using a non-polar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrum is characterized by a distinct molecular ion peak (M⁺) corresponding to its molecular weight. For this compound (C₁₀H₁₂O₂), this peak appears at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern provides further structural confirmation, with major fragments resulting from the loss of a methyl group ([M-15]⁺, m/z 149) and cleavage of the propenyl side chain .

The use of Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) offers enhanced analytical power. By measuring the m/z ratio to several decimal places, GC-HRMS allows for the determination of the exact mass and, consequently, the elemental formula of the compound and its fragments. This high degree of accuracy is critical for differentiating this compound from other isomeric compounds that have the same nominal mass but different elemental compositions .

Table 1: Representative GC-MS Data for this compound Isomers

CompoundTypical Retention Time (min)Molecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
(E)-Pseudoisoeugenol12.85164149, 131, 121, 91
(Z)-Pseudoisoeugenol12.60164149, 131, 121, 91

Note: Retention times are illustrative and vary based on the specific column, temperature program, and carrier gas flow rate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound . One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the molecule.

¹H NMR spectra of this compound show characteristic signals for the aromatic protons, a singlet for the methoxy (B1213986) group (-OCH₃) protons, a broad singlet for the hydroxyl (-OH) proton, and distinct signals for the protons of the 1-propenyl side chain. The coupling constants (J-values) between the vinylic protons are crucial for assigning the stereochemistry as either (E) or (Z).

¹³C NMR spectra reveal the number of unique carbon atoms, confirming the presence of 10 carbons in the structure and distinguishing between sp² (aromatic, vinylic) and sp³ (methoxy, methyl) carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For instance, HMBC experiments can show long-range correlations between the methoxy protons and the corresponding aromatic carbon, confirming the position of the methoxy group on the benzene (B151609) ring .

Table 2: Illustrative ¹H NMR Data for (E)-Pseudoisoeugenol in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7 (vinylic)~6.45dqJ = 15.6, 1.8
H-8 (vinylic)~6.20dqJ = 15.6, 6.5
H-9 (methyl)~1.90ddJ = 6.5, 1.8
-OCH₃ (methoxy)~3.90s-
Aromatic Protons~6.80-7.10m-
-OH (hydroxyl)~5.70s (broad)-

Note: s = singlet, d = doublet, q = quartet, m = multiplet. A large J-value (~15.6 Hz) for vinylic protons is characteristic of the (E)-trans configuration.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly valuable for analyzing this compound in complex matrices, such as biological fluids or plant extracts, where GC-MS may not be suitable due to sample complexity or thermal lability . The compound is first separated using reverse-phase liquid chromatography (e.g., with a C18 column).

The eluent is then introduced into a high-resolution mass spectrometer (such as an Orbitrap or TOF analyzer). The primary advantage of LC-HRMS is its ability to provide a highly accurate mass measurement of the parent ion. This allows for the confident prediction of the elemental formula. For this compound (C₁₀H₁₂O₂), the calculated exact mass is 164.08373 u. An experimental measurement within a low ppm error margin (e.g., < 5 ppm) provides unambiguous identification and distinguishes it from potential isobaric interferences.

Table 3: High-Resolution Mass Spectrometry Data for this compound

CompoundMolecular FormulaCalculated Exact Mass (u)Measured Exact Mass (u)Mass Error (ppm)
This compoundC₁₀H₁₂O₂164.08373164.08355-1.1

In Silico Modeling and Computational Chemistry

Computational methods provide powerful predictive insights into the molecular properties and potential biological activities of this compound, complementing experimental data and guiding further research.

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme . This technique is widely used to screen for potential enzyme inhibitors and to understand the molecular basis of ligand-receptor interactions.

In silico studies have explored the binding of this compound to various enzymatic targets. For example, docking simulations with the enzyme Cyclooxygenase-2 (COX-2), a key target in inflammation, can be performed. These studies predict the binding pose and calculate a docking score, which is an estimate of binding affinity. The results often show that the phenolic hydroxyl group of this compound forms a critical hydrogen bond with a key amino acid residue (e.g., Serine or Tyrosine) in the active site, while the aromatic ring engages in hydrophobic or π-π stacking interactions. By comparing the docking score of this compound to that of a known reference inhibitor, researchers can prioritize it for further experimental validation .

Table 4: Example Molecular Docking Results for Target Enzyme COX-2

CompoundTarget EnzymePredicted Binding Affinity (Docking Score, kcal/mol)Key Interacting Residues (Predicted)
This compoundCOX-2-7.2Tyr-385 (H-bond), Val-523 (hydrophobic)
Celecoxib (Reference)COX-2-9.8Arg-513 (H-bond), Val-523 (hydrophobic)

Note: Docking scores are algorithm-dependent and serve for relative comparison. A more negative score typically indicates stronger predicted binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their measured biological activity . A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (e.g., physicochemical, electronic, or topological properties) to activity.

For a class of related compounds including this compound, Eugenol (B1671780), and Isoeugenol (B1672232), QSAR models have been developed to predict activities such as antioxidant capacity or antimicrobial potency . Molecular descriptors are first calculated for each compound, including:

LogP: A measure of lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and hydrogen bonding capacity.

Molecular Weight (MW) and other electronic or steric parameters.

A mathematical model is then generated using statistical methods like multiple linear regression. Such a model might reveal, for instance, that antioxidant activity is positively correlated with a lower bond dissociation energy of the phenolic O-H bond and negatively correlated with LogP. These models are valuable for predicting the activity of new, unsynthesized analogs and for understanding which structural features are most critical for a desired biological effect .

Table 5: Molecular Descriptors Used in a Hypothetical QSAR Study for Antioxidant Activity

CompoundLogPTPSA (Ų)Observed Activity (IC₅₀, µM)
This compound2.6529.4645
Eugenol2.5829.4662
Isoeugenol2.6129.4651

Note: Values are representative. The QSAR model would use these data to build a predictive equation, e.g., Activity = f(LogP, TPSA).

Computational Approaches for Natural Product Scaffold Design

Computational methods are increasingly pivotal in the discovery and development of pharmacologically active natural products. nih.gov These approaches, which include molecular modeling, chemoinformatics, and machine learning, help to overcome traditional challenges in natural product research such as difficult isolation and complex synthesis. nih.gov A key area of focus is "scaffold hopping," a computational technique aimed at identifying novel core structures (scaffolds) that can mimic the biological activity of a known active compound, such as a natural product. tandfonline.comuniroma1.it This is particularly valuable when the original natural product is difficult to synthesize or has undesirable properties. tandfonline.com

The process of computational scaffold hopping often begins with a known active molecule and uses various computational tools to search for structurally different compounds that are predicted to have similar activity. tandfonline.com Methods for this include pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, and shape-based searching. tandfonline.comuniroma1.it The goal is to find new, synthetically accessible molecules that retain the key biological interactions of the original natural product. tandfonline.comacs.org

Natural products like this compound, with their defined chemical scaffolds, serve as excellent starting points for such computational design efforts. nih.gov By analyzing the structure of this compound, computational models can be used to design new scaffolds that may possess similar or enhanced biological activities. acs.org This scaffold architecture approach can generate novel drug candidates with improved properties. acs.org

Biochemical and Cell-Based Assay Systems

Enzyme Activity Assays (e.g., Phenylalanine Ammonia (B1221849) Lyase)

Enzyme activity assays are fundamental tools for studying the biochemical pathways involving compounds like this compound. Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a vast array of plant secondary metabolites, including the precursors to this compound. abcam.combio-techne.com PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a key entry step into the phenylpropanoid pathway. abcam.comresearchgate.net

The activity of PAL can be measured using spectrophotometric or fluorometric assays. A common method involves monitoring the formation of trans-cinnamic acid, which absorbs light at a wavelength of 290 nm. bio-techne.comelabscience.com The rate of increase in absorbance at this wavelength is directly proportional to the PAL activity. bio-techne.com Fluorometric assay kits are also available and offer high sensitivity, capable of detecting very low levels of enzyme activity. abcam.com These assays are critical for understanding how the biosynthesis of phenylpropanoids, and subsequently this compound, is regulated within an organism. abcam.comnih.gov

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to identify and characterize the protein targets of bioactive small molecules directly in complex biological systems. nih.govnih.govwikipedia.org This technique utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes. wikipedia.org By using a probe with a reporter tag, such as a fluorophore or a biotin (B1667282) group, the labeled enzymes can be visualized and identified. wikipedia.org

For natural products like this compound, ABPP can be instrumental in elucidating their mechanism of action by identifying the specific proteins they interact with. nih.govnomuraresearchgroup.com While this compound itself may not be a classic covalent inhibitor, derivatives can be synthesized to incorporate a reactive "warhead" and a tag, turning them into activity-based probes. researchgate.net Alternatively, competitive ABPP can be used, where the ability of this compound to compete with a broad-spectrum probe for binding to a target enzyme is measured. frontiersin.org

Recent advancements in ABPP, such as its combination with quantitative mass spectrometry (e.g., ABPP-MudPIT), allow for the simultaneous profiling of the potency and selectivity of a compound against hundreds of enzymes. frontiersin.orgnih.gov This approach is invaluable for drug discovery and for understanding the complex pharmacology of natural products. frontiersin.org

Metabolomics Profiling (e.g., untargeted metabolomics)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Untargeted metabolomics, in particular, aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of its metabolic state. nih.govnih.gov This approach is highly effective for studying the diversity and function of natural products like this compound in biological systems. nih.govnih.gov

Using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify hundreds to thousands of metabolites in a single analysis. nih.govfrontiersin.org In studies of plants known to produce this compound, such as anise (Pimpinella anisum), untargeted metabolomics has been used to profile the chemical composition of essential oils and extracts. nih.gov For instance, a GC-MS metabolomics study of anise oil identified this compound-2-methylbutanoate as a major metabolite. nih.gov

Metabolomics can also reveal how the production of this compound and related phenylpropanoids is influenced by environmental factors or genetic modifications. frontiersin.orgoup.com Furthermore, in a study on Salmonella Enteritidis, untargeted metabolomics revealed that exposure to the phenylpropanoid cinnamaldehyde (B126680) led to an increased abundance of this compound, suggesting its involvement in the bacterial stress response. nih.gov

In Vitro Assays for Antioxidant Capacity (e.g., DPPH, ABTS, FRAP)

A variety of in vitro assays are commonly used to evaluate the antioxidant capacity of natural compounds like this compound. These assays are based on different chemical principles but generally measure the ability of a compound to scavenge free radicals or reduce an oxidant. mdpi.comnih.gov

The most widely used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.come3s-conferences.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay : In this assay, the ABTS radical cation is generated, and the ability of a compound to quench this radical is determined by the decrease in its characteristic absorbance. nih.govmdpi.com

FRAP (Ferric Reducing Antioxidant Power) assay : This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. nih.govnih.gov

Omics-Based Approaches and Systems Biology

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful systems biology framework for understanding the complex biological processes related to this compound. nih.gov These high-throughput approaches allow for a holistic view of how the biosynthesis and function of this natural product are regulated and interconnected with other cellular pathways. nih.gov

Genomics and Transcriptomics can identify the genes and transcripts encoding the enzymes involved in the this compound biosynthetic pathway. By analyzing gene expression patterns under different conditions, researchers can uncover the regulatory networks that control the production of this compound.

Proteomics , as discussed with ABPP, identifies the protein machinery of the cell. Quantitative proteomics can reveal changes in the abundance of biosynthetic enzymes or the protein targets of this compound's bioactivity.

Metabolomics provides a direct readout of the biochemical phenotype, profiling this compound and a wide range of other metabolites. oup.com Integrating metabolomic data with transcriptomic data, for example, can reveal how changes in gene expression directly impact metabolic pathways, such as the phenylpropanoid biosynthesis pathway. oup.com

By combining these omics datasets, a systems biology model can be constructed. This model can help to elucidate the entire pathway from gene to function, understand the role of this compound in the plant's defense mechanisms or stress responses, and potentially guide metabolic engineering efforts to enhance its production. nih.gov This integrated approach is crucial for moving beyond the study of a single molecule to understanding its role within the context of the entire biological system.

Proteomics Studies in Cellular Response

Proteomics is the large-scale study of proteins, offering a snapshot of the cellular processes occurring under specific conditions. By analyzing the entire set of proteins (the proteome), researchers can understand how cells respond to chemical compounds. This approach is invaluable for deciphering the mechanisms of action, stress responses, and metabolic pathway alterations induced by substances like this compound. While specific proteomics studies focusing solely on this compound are not extensively documented, the principles of proteomics can be applied to understand its potential cellular impact.

Quantitative proteomics, often employing mass spectrometry, allows for the measurement of changes in protein abundance within a cell upon exposure to a compound. mdpi.com This can reveal, for instance, the upregulation of stress-response proteins or enzymes involved in metabolizing the compound. mdpi.com For phenylpropanoids, the class of compounds to which this compound belongs, proteomic analyses have been used to investigate their roles in plant defense mechanisms and responses to environmental stress. mdpi.comnih.govacs.org For example, proteomic studies on plant responses to pathogens show changes in the abundance of proteins in the phenylpropanoid biosynthesis pathway. acs.org Such studies could theoretically be used to map the cellular response to this compound, identifying protein-level interactions and downstream effects that govern its bioactivity.

Post-translational modifications (PTMs), such as ubiquitination or changes in the redox state of protein thiols, are also a key focus of proteomics and can reveal how protein function is regulated in response to a stimulus. nih.gov Investigating these modifications can provide a more nuanced understanding of a compound's influence on cellular signaling and protein networks. nih.gov

Integrative Analysis of Microbial Metabolome Perturbations

Metabolomics, the study of small molecules (metabolites) within a biological system, provides a direct functional readout of cellular physiology. When a microorganism is exposed to an antimicrobial agent, its metabolome can be significantly altered, reflecting stress, adaptation, or detoxification mechanisms. nih.gov Untargeted metabolomics is a powerful tool for discovering and comparing the metabolic profiles of microorganisms under such stress. nih.gov

Phenylpropanoids, including this compound and its isomers, are known for their antimicrobial properties. researchgate.netdergipark.org.trdergipark.org.tr An untargeted metabolomics analysis of Salmonella enterica exposed to various essential oil components revealed that treatment with a mix containing eugenol and its isomers, isoeugenol and this compound, led to an abundance of phenylpropanoid derivatives. nih.gov This suggests a potential detoxification process occurring within the bacterial cell. nih.gov

An integrative analysis, which combines metabolomics with other "omics" data like genomics or proteomics, offers a more comprehensive understanding of microbial responses. frontiersin.org This approach can link the observed metabolic changes to specific genes or proteins, elucidating the complete pathways involved in the microbial response to a compound. frontiersin.org By applying these integrative methods, researchers can map the perturbations caused by this compound, identifying its specific targets and the resistance mechanisms that microbes may employ. This is crucial for understanding its potential as an antimicrobial agent. ms-editions.cl

Plant Cell and Tissue Culture Systems

In vitro plant culture techniques are fundamental for studying the biosynthesis of secondary metabolites under controlled laboratory conditions, independent of climatic and geographical constraints. These systems are pivotal for investigating and optimizing the production of rare or complex compounds like this compound and its derivatives.

Organ Cultures (e.g., root, shoot, embryo cultures)

Organ cultures involve growing isolated plant organs, such as roots, shoots, or embryos, on a nutrient medium. These differentiated cultures are often more biosynthetically active and stable than undifferentiated cell (callus) cultures. In the study of Pimpinella anisum (anise), a known source of pseudoisoeugenols, various organ cultures have been utilized to investigate the production of these compounds. nih.gov

Research has shown that different organ cultures of P. anisum accumulate distinct profiles of this compound derivatives. Leaf-differentiating callus cultures have been found to produce high amounts of epoxy-pseudoisoeugenol-2-methylbutyrate (EPB), along with some anethole (B165797) and this compound-2-methylbutyrate. nih.gov In contrast, root organ cultures accumulate EPB but no anethole and only trace amounts of this compound-2-methylbutyrate. nih.gov Shoot-based organ cultures have also been reported to accumulate anethole and this compound-2-methylbutyrate. nih.gov These findings demonstrate that the biosynthetic pathways are differentially active in various plant organs.

Table 1: Production of this compound Derivatives in Pimpinella anisum Organ Cultures

Culture Type Epoxy-pseudoisoeugenol-2-methylbutyrate (EPB) This compound-2-methylbutyrate Anethole
Leaf-Differentiating Culture High Accumulation Present Present
Root Organ Culture Accumulates Trace Amounts Not Detected
Shoot Organ Culture Present Present Present

Data synthesized from multiple sources. nih.govnih.gov

Transformed Plant Cultures (e.g., Agrobacterium rhizogenes)

Genetic transformation using Agrobacterium rhizogenes is a powerful technique to induce the formation of "hairy roots." These transformed root cultures are genetically stable, exhibit rapid growth in hormone-free media, and often show enhanced production of secondary metabolites compared to non-transformed roots. This method has been successfully applied to many medicinal plants to study biochemical pathways and produce valuable compounds.

In Pimpinella anisum, transformed cultures have been explored for the production of phenolic compounds. Research comparing untransformed and Agrobacterium-transformed root cultures of anise has been conducted to investigate the synthesis of anethole and its precursors. nih.gov Studies on transformed shoot cultures of anise have identified the presence of compounds such as trans-pseudoisoeugenol-2-methylbutyrate. nih.gov The stimulation of novel phenolic metabolites, specifically epoxy-pseudoisoeugenol-(2-methylbutyrate) (EPB), has been successfully achieved in transformed anise root cultures, highlighting the potential of this technology for large-scale production. researchgate.net

Optimization of Secondary Metabolite Production In Vitro

A major goal of using plant tissue culture is to optimize the yield of desired secondary metabolites. Various strategies can be employed to enhance production in vitro. For this compound and its derivatives in Pimpinella anisum cultures, several optimization approaches have been investigated.

One key strategy is the detailed elucidation of the biosynthetic pathway. Studies using 13C and 14C-labelled precursors have been conducted to map the formation of EPB. nih.gov This research identified key intermediates and enzymatic steps, such as the conversion of L-phenylalanine to (E)-cinnamic acid by phenylalanine ammonia-lyase. nih.gov Understanding these pathways allows researchers to target specific steps for enhancement.

Another approach is the use of elicitors, which are compounds that trigger a defense response in the plant cells, often leading to increased production of secondary metabolites. For instance, treating P. anisum cell cultures with methyl jasmonate has been shown to influence the production of certain phenolic compounds. researchgate.net Furthermore, optimizing the culture conditions, including the composition of the growth medium and the concentration of plant growth regulators, is crucial for maximizing both biomass and metabolite yield. cabidigitallibrary.org Research has shown that different combinations of auxins and cytokinins can significantly affect callus formation and subsequent regeneration in anise. cabidigitallibrary.org

Perspectives and Future Research Directions

Elucidation of Remaining Biosynthetic Enzyme Mechanisms

The biosynthesis of pseudoisoeugenol, a phenylpropanoid with a distinctive 2,5-dioxy substitution pattern, has been a subject of scientific inquiry, particularly within the Pimpinella genus. nih.gov While significant strides have been made in outlining the biosynthetic pathway, several enzymatic mechanisms remain to be fully elucidated.

The proposed pathway begins with L-phenylalanine, which is converted to (E)-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL), and subsequently to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H). nih.gov Further steps are thought to involve a NIH shift of anethole (B165797), a notable migration of the side chain during the introduction of a second hydroxyl group. researchgate.netwikipedia.org However, the specific enzyme responsible for this crucial alkyl group migration has not yet been identified. nih.gov

Research using tissue cultures of Pimpinella anisum has been instrumental in these studies. nih.govresearchgate.net These cultures primarily produce epoxy-pseudoisoeugenol-(2-methylbutyrate), which has served as a key compound for tracing the biosynthetic sequence through labeling experiments. researchgate.net Such studies have confirmed that anol is a mandatory intermediate in the biosynthesis of this derivative. researchgate.net A key enzyme, S-Adenosyl-l-methionine:anol-O-methyltransferase, has been identified and characterized, marking a significant step in understanding the final stages of the pathway. researchgate.net

Future research will need to focus on identifying and characterizing the enzymes responsible for the earlier, unconfirmed steps of the pathway, particularly the enzyme catalyzing the NIH shift. The use of modern molecular biology and enzymology techniques, such as gene cloning and expression, will be crucial in isolating and studying these elusive enzymes. nih.gov Automated tools for proposing catalytic mechanisms could also aid in generating hypotheses for these enzymatic reactions. biorxiv.org

Comprehensive Structure-Activity Relationship Studies for Derivatives

The diverse biological activities reported for this compound and its derivatives necessitate comprehensive structure-activity relationship (SAR) studies. These investigations are crucial for understanding how chemical structure influences biological function and for guiding the development of new therapeutic agents. acsmedchem.org

Naturally occurring derivatives of this compound often feature modifications such as an epoxide group on the side chain or various ester groups on the aromatic ring. wikipedia.org Common esters include those derived from angelic acid, 2-methylbutanoic acid, and tiglic acid. wikipedia.org SAR studies would systematically explore how variations in these and other structural features impact biological activities like antimicrobial, antioxidant, and anti-inflammatory properties. tandfonline.commdpi.com

Methodologies for SAR studies can range from traditional synthesis and biological testing of analog libraries to more advanced techniques like quantitative structure-activity relationship (QSAR) analysis. acsmedchem.orgresearchcommons.org QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of the potency of novel compounds. researchcommons.orgresearchgate.net Fragment-based drug discovery is another powerful approach, where small molecular fragments are screened for binding to a target protein and then linked together to create more potent molecules. acsmedchem.org

A key focus for future SAR studies on this compound derivatives should be the systematic modification of the phenylpropanoid skeleton, including the position and nature of substituents on the aromatic ring and the side chain. nih.gov This will provide a deeper understanding of the pharmacophore and guide the design of derivatives with enhanced and more specific biological activities.

Advanced Mechanistic Investigations of this compound Bioactivities

This compound and its derivatives have been reported to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. tandfonline.commdpi.com However, the underlying molecular mechanisms for many of these activities are not yet fully understood. Advanced mechanistic investigations are required to elucidate the specific cellular and molecular targets of these compounds.

For instance, in the context of its antimicrobial properties, it is important to determine whether this compound acts by disrupting microbial membranes, inhibiting essential enzymes, or through other mechanisms. tandfonline.com Fluorescence microscopy with specific dyes can be used to assess membrane integrity in bacteria treated with these compounds. tandfonline.com

Regarding its anti-inflammatory potential, studies could investigate its effects on key inflammatory pathways, such as the production of nitric oxide and prostaglandins. mdpi.com Techniques like Western blotting and quantitative PCR can be used to measure the expression of inflammatory mediators like interleukins in cell lines. mdpi.com

Understanding the antioxidant mechanism would involve investigating its ability to scavenge free radicals and its influence on cellular antioxidant enzymes. The interaction with key signaling pathways, such as those involving protein kinases, could also be a fruitful area of investigation. acs.org

Ultimately, a multi-pronged approach combining in vitro assays, cell-based models, and potentially in vivo studies will be necessary to build a comprehensive picture of how this compound exerts its various biological effects.

Development of Novel this compound-Inspired Chemical Entities

The unique chemical scaffold of this compound presents a promising starting point for the development of novel chemical entities with improved or novel biological activities. mdpi.com The synthesis of new analogs allows for the systematic exploration of the chemical space around the core structure, potentially leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Synthetic strategies can focus on several aspects of the this compound molecule. Modification of the ester group in naturally occurring derivatives is a straightforward approach to generating a library of new compounds. wikipedia.org Furthermore, alterations to the propenyl side chain, such as saturation, isomerization, or the introduction of different functional groups, could significantly impact bioactivity. wikipedia.org The aromatic ring also offers multiple sites for substitution, allowing for the introduction of various functional groups that could modulate the electronic and steric properties of the molecule.

The development of novel analogs should be guided by the findings from SAR studies and mechanistic investigations. For example, if a particular functional group is found to be crucial for a specific biological activity, synthetic efforts can be focused on optimizing that feature. The goal is to create a diverse library of this compound-inspired compounds for screening against a wide range of biological targets, potentially leading to the discovery of new drug candidates. nih.gov

Application of Systems Biology in Understanding Plant-Pseudoisoeugenol Interactions

Systems biology offers a powerful, holistic approach to understanding the complex interactions between plants and this compound, a secondary metabolite. nih.govnih.gov This approach integrates data from multiple "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of biological systems. nib.si

In the context of Pimpinella species, which naturally produce this compound, systems biology can be used to unravel the regulatory networks that control its biosynthesis. nih.govresearchgate.net By analyzing how the expression of genes and the levels of proteins and other metabolites change under different conditions, researchers can identify key regulatory factors and pathways. nib.si This knowledge is essential for developing strategies to enhance the production of this compound in these plants.

Furthermore, systems biology can shed light on the ecological role of this compound. For example, it can be used to study how the plant's metabolism is reprogrammed in response to herbivores or pathogens, and how this compound contributes to the plant's defense mechanisms. zu.edu.pknih.gov This involves analyzing the global changes in the plant's molecular landscape upon interaction with these external factors. frontiersin.org

The application of systems biology to plant-pseudoisoeugenol interactions is still in its early stages. Future research in this area will likely involve the use of advanced computational tools and modeling techniques to integrate large datasets and generate predictive models of these complex biological processes. nih.govfrontiersin.org

Sustainable Production Strategies for this compound and Derivatives

The potential applications of this compound and its derivatives in various industries necessitate the development of sustainable and efficient production methods. Current reliance on extraction from plant sources, such as Pimpinella species, can be limited by factors like plant availability, geographical distribution, and variations in compound yield. wikipedia.orgresearchgate.net

Biotechnological approaches offer a promising alternative for the sustainable production of these compounds. Plant cell and tissue cultures, particularly of Pimpinella anisum, have already been shown to produce this compound derivatives. nih.govresearchgate.net Further optimization of culture conditions, including the use of elicitors like fish protein hydrolysates, can significantly enhance the yield of these compounds. tandfonline.comtandfonline.com Transformed root cultures also represent a viable platform for production. cdnsciencepub.com

Metabolic engineering of microorganisms, such as bacteria or yeast, is another attractive strategy. This involves introducing the biosynthetic genes for this compound into a microbial host and optimizing its metabolism to efficiently convert a simple carbon source into the desired product. While the complete biosynthetic pathway is not yet fully elucidated, the identification of key enzymes provides a starting point for such efforts. researchgate.net

Q & A

Basic Research Question: How to Formulate a Focused Research Question on Pseudoisoeugenol?

Answer:
To formulate a rigorous research question, use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population/Subject: this compound's chemical interactions.
  • Intervention: Specific experimental conditions (e.g., oxidative stability under varying pH).
  • Comparison: Contrast with structural analogs like isoeugenol.
  • Outcome: Quantify degradation products or biological activity changes.
    Ensure the question addresses knowledge gaps (e.g., "How does pH influence this compound's stability compared to isoeugenol?") .

Basic Research Question: What Are Best Practices for Conducting a Systematic Literature Review on this compound?

Answer:

Database Selection: Use specialized databases (e.g., PubMed, Web of Science) for precision. Avoid over-reliance on Google Scholar due to its limited reproducibility and recall .

Search Strategy: Combine Boolean terms (e.g., "this compound AND metabolism NOT industrial").

Screening: Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025).

Data Extraction: Tabulate findings (e.g., biological activities, synthesis methods) for cross-study comparison.
Refer to Cochrane Handbook guidelines for rigor .

Basic Research Question: What Experimental Design Considerations Are Critical for Studying this compound’s Synthesis or Bioactivity?

Answer:

  • Controls: Include negative/positive controls (e.g., solvent-only controls for cytotoxicity assays).
  • Replicates: Minimum triplicate runs to assess variability.
  • Documentation: Report detailed protocols (e.g., reaction temperatures, purification steps) to ensure reproducibility .
  • Characterization: Use orthogonal methods (e.g., HPLC for purity, NMR for structural confirmation) .

Advanced Research Question: How to Resolve Contradictory Data on this compound’s Biological Activity Across Studies?

Answer:

Methodological Audit: Compare experimental conditions (e.g., cell lines, dosage ranges).

Sample Purity: Assess if discrepancies stem from impurities (e.g., HPLC chromatograms in source studies).

Meta-Analysis: Statistically synthesize data using tools like RevMan to identify trends.

Hypothesis Testing: Design follow-up experiments to isolate variables (e.g., oxidative vs. enzymatic degradation pathways) .

Advanced Research Question: How to Ensure Reproducibility in this compound Research?

Answer:

  • Protocol Standardization: Adopt community guidelines (e.g., ARRIVE for preclinical studies).
  • Data Transparency: Share raw data and code via repositories like Zenodo.
  • Independent Replication: Collaborate with external labs to validate key findings.
  • Pre-registration: Document hypotheses and methods on platforms like Open Science Framework before experimentation .

Advanced Research Question: What Advanced Analytical Techniques Are Suitable for Characterizing this compound’s Metabolic Byproducts?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Identify unknown metabolites with ppm-level accuracy.
  • Isotopic Labeling: Track metabolic pathways (e.g., ¹³C-labeled this compound in hepatic assays).
  • Computational Modeling: Predict degradation products via tools like Gaussian for DFT calculations.
    Cross-validate results with in vitro/in vivo models to confirm relevance .

Advanced Research Question: How to Address Ethical and Safety Challenges in this compound Toxicity Studies?

Answer:

  • Ethical Approval: Obtain IRB/IACUC clearance for in vivo studies.
  • Risk Assessment: Follow GHS guidelines for handling hazardous intermediates.
  • Data Integrity: Avoid selective reporting; disclose all adverse outcomes (e.g., hepatotoxicity at high doses).
  • Collaboration: Consult toxicology experts for study design and interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.